molecular formula C18H13N3O3 B3871713 {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid

{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid

Cat. No. B3871713
M. Wt: 319.3 g/mol
InChI Key: VKCPAXOWUFCKTN-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid, also known as BIVA-4, is a chemical compound that has been studied extensively for its potential applications in scientific research. BIVA-4 is a synthetic molecule that was first synthesized in the early 2000s and has since been used in a variety of research studies.

Scientific Research Applications

{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. This compound has been shown to have potent anti-cancer properties in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
This compound has also been studied for its potential applications in neurobiology. It has been shown to have neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation and survival. Inhibition of CK2 by this compound may lead to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation and migration, and sensitize cells to chemotherapy. In neurons, it has been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid for lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines and may have therapeutic potential in the treatment of cancer. Another advantage is its neuroprotective properties, which may be useful in the study of neurodegenerative diseases.
One limitation of this compound is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid. One area of interest is in the development of more effective formulations of the compound that improve its solubility in aqueous solutions. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of this compound that may have improved efficacy and selectivity.
Conclusion
In conclusion, this compound is a synthetic molecule that has been studied extensively for its potential applications in scientific research. It has potent anti-cancer properties and neuroprotective effects, and may have therapeutic potential in the treatment of cancer and neurodegenerative diseases. While there are limitations to working with this compound, such as its low solubility in aqueous solutions and the need for further research to fully understand its mechanism of action, it remains an important compound for scientific research.

properties

IUPAC Name

2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c19-10-13(18-20-15-3-1-2-4-16(15)21-18)9-12-5-7-14(8-6-12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCPAXOWUFCKTN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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